Dimethyl 4-(3-methoxy-4-{[(3-methyl-1-benzofuran-2-yl)carbonyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIMETHYL 4-[3-METHOXY-4-(3-METHYL-1-BENZOFURAN-2-CARBONYLOXY)PHENYL]-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a benzofuran moiety and multiple methoxy and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 4-[3-METHOXY-4-(3-METHYL-1-BENZOFURAN-2-CARBONYLOXY)PHENYL]-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL 4-[3-METHOXY-4-(3-METHYL-1-BENZOFURAN-2-CARBONYLOXY)PHENYL]-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring and the dihydropyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine derivatives, while reduction can produce piperidine derivatives.
Scientific Research Applications
3,5-DIMETHYL 4-[3-METHOXY-4-(3-METHYL-1-BENZOFURAN-2-CARBONYLOXY)PHENYL]-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 4-[3-METHOXY-4-(3-METHYL-1-BENZOFURAN-2-CARBONYLOXY)PHENYL]-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
Omeprazole: A proton pump inhibitor with a similar pyridine structure.
Benzofuran derivatives: Compounds with antimicrobial activity and structural similarity to the benzofuran moiety in the compound.
Uniqueness
3,5-DIMETHYL 4-[3-METHOXY-4-(3-METHYL-1-BENZOFURAN-2-CARBONYLOXY)PHENYL]-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its combination of a dihydropyridine ring and a benzofuran moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C28H27NO8 |
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Molecular Weight |
505.5 g/mol |
IUPAC Name |
dimethyl 4-[3-methoxy-4-(3-methyl-1-benzofuran-2-carbonyl)oxyphenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C28H27NO8/c1-14-18-9-7-8-10-19(18)36-25(14)28(32)37-20-12-11-17(13-21(20)33-4)24-22(26(30)34-5)15(2)29-16(3)23(24)27(31)35-6/h7-13,24,29H,1-6H3 |
InChI Key |
ZGALKYHQJPGOJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)OC3=C(C=C(C=C3)C4C(=C(NC(=C4C(=O)OC)C)C)C(=O)OC)OC |
Origin of Product |
United States |
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